(1-Allylcyclopropyl)methanamine
Overview
Description
(1-Allylcyclopropyl)methanamine, also known as ACPM, is an organic compound with a wide range of potential applications in scientific research. It is a cyclic amine that contains an allyl group and a cyclopropyl group. As a versatile molecule, ACPM can be used as a building block for a variety of compounds, and it has been used in laboratory experiments to study the structure and properties of other molecules.
Scientific Research Applications
(1-Allylcyclopropyl)methanamine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other molecules, such as cyclopropylmethylcyclohexylamine and cyclopropylmethylcyclohexanone. It has also been used as a model system to study the structure and properties of other molecules, such as cyclopropylmethylcyclohexane. Additionally, (1-Allylcyclopropyl)methanamine has been used in experiments to study the effects of cyclopropyl groups on the properties of other molecules.
Mechanism of Action
The mechanism of action of (1-Allylcyclopropyl)methanamine is not well understood, but it is believed to involve the formation of a cyclopropyl carbocation intermediate. This intermediate is believed to be stabilized by the allyl group, allowing it to react with other molecules. The reaction of (1-Allylcyclopropyl)methanamine with other molecules is believed to involve the formation of a cyclopropyl cation, which can then be further reacted with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-Allylcyclopropyl)methanamine are not well understood. It has been shown to have some effects on the activity of enzymes, and it has been shown to bind to certain proteins. However, the exact mechanism by which (1-Allylcyclopropyl)methanamine affects biochemical and physiological processes is not yet known.
Advantages and Limitations for Lab Experiments
(1-Allylcyclopropyl)methanamine has several advantages for laboratory experiments. It is a relatively simple molecule to synthesize, and it is relatively stable and non-toxic. Additionally, it is a versatile molecule that can be used as a building block for a variety of compounds. However, there are some limitations to using (1-Allylcyclopropyl)methanamine in laboratory experiments. It is not very soluble in water, and it can be difficult to separate it from other compounds.
Future Directions
There are several potential future directions for (1-Allylcyclopropyl)methanamine research. One potential direction is to further study the biochemical and physiological effects of (1-Allylcyclopropyl)methanamine. Additionally, further research could be done to better understand the mechanism of action of (1-Allylcyclopropyl)methanamine and its effects on other molecules. Additionally, further research could be done to develop more efficient methods for synthesizing (1-Allylcyclopropyl)methanamine and other related compounds. Finally, further research could be done to explore the potential applications of (1-Allylcyclopropyl)methanamine in other areas, such as drug development and agriculture.
properties
IUPAC Name |
(1-prop-2-enylcyclopropyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-3-7(6-8)4-5-7/h2H,1,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQKVAHAPWEFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Allylcyclopropyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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